molecular formula C47H71NO15 B13722021 Methoxytrityl-N-PEG12-acid

Methoxytrityl-N-PEG12-acid

Cat. No.: B13722021
M. Wt: 890.1 g/mol
InChI Key: AGYHEJLJFKQJOA-UHFFFAOYSA-N
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Description

Methoxytrityl-N-PEG12-acid is a polyethylene glycol (PEG)-based compound featuring a methoxytrityl (4-methoxytriphenylmethyl) group at the terminal amine, a 12-unit PEG spacer, and a carboxylic acid terminus. The methoxytrityl group serves as a photolabile protecting group, enabling controlled deprotection under mild acidic or UV-light conditions . The PEG12 chain enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility, making the compound valuable in drug conjugation, peptide synthesis, and nanotechnology applications. The terminal carboxylic acid facilitates covalent linkage to amines via carbodiimide chemistry (e.g., EDC/NHS), enabling its use in bioconjugation and surface functionalization .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H71NO15/c1-51-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)48-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-46(49)50/h2-15,48H,16-41H2,1H3,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHEJLJFKQJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H71NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methoxytrityl-N-PEG12-acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methoxytrityl-N-PEG12-acid with structurally or functionally analogous compounds, including MeO-PEG-N3, (E)-3-(4-methoxyphenyl)-2-propenoic acid, and pentadienoic acid.

Structural and Functional Properties

Property This compound MeO-PEG-N3 (PEG1225) (E)-3-(4-Methoxyphenyl)-2-Propenoic Acid Pentadienoic Acid (PDA)
Molecular Weight (Da) ~800–900 (estimated) ~600–700 (PEG12 + N3 group) ~192.17 ~114.14 (C5H6O2)
Functional Groups Methoxytrityl, PEG12, carboxylic acid Methoxy, PEG12, azide Methoxyphenyl, α,β-unsaturated carboxylic acid Conjugated diene, carboxylic acid
Solubility High in water, DMSO, DMF High in polar aprotic solvents Moderate in water, high in organic solvents Low in water, soluble in lipids
Reactivity Acid- or UV-sensitive trityl deprotection; carbodiimide coupling Click chemistry (azide-alkyne cycloaddition) Michael addition; electrophilic conjugation Radical scavenging; lipid oxidation
Applications Drug delivery, peptide synthesis Bioconjugation, polymer synthesis Organic synthesis, antimicrobial agents Plant growth regulation

Key Research Findings

  • This compound vs. MeO-PEG-N3 :

    • The methoxytrityl group in this compound offers orthogonal protection compared to the azide in MeO-PEG-N3, which is tailored for click chemistry. The trityl group’s photolability allows spatiotemporal control in drug release systems, whereas azides enable rapid, bioorthogonal ligation .
    • PEG chain length (PEG12) in both compounds balances solubility and steric hindrance, but this compound’s acid terminus provides broader conjugation versatility compared to MeO-PEG-N3’s azide .
  • Its α,β-unsaturated structure promotes reactivity in Diels-Alder reactions, unlike this compound’s PEG-mediated steric shielding . Pentadienoic acid (PDA) is a short-chain fatty acid with conjugated double bonds, primarily used in plant physiology. Its lack of PEG or trityl groups restricts its utility in biomedical applications .

Stability and Pharmacokinetics

  • This compound’s PEG12 spacer enhances serum stability and prolongs circulation time compared to non-PEGylated analogs. However, the trityl group may hydrolyze under strongly acidic conditions (pH < 2), limiting its use in gastric environments .
  • In contrast, MeO-PEG-N3’s azide group is stable under physiological conditions but may degrade under UV light or in the presence of reducing agents .

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